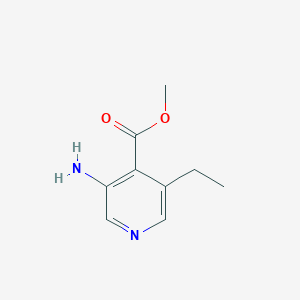

Methyl 3-amino-5-ethylisonicotinate

Description

Methyl 3-amino-5-ethylisonicotinate is a substituted pyridine derivative characterized by an amino group at position 3, an ethyl group at position 5, and a methyl ester moiety. The ethyl substituent likely influences steric bulk, solubility, and reactivity compared to its methyl counterpart .

Properties

CAS No. |

1823885-54-6 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

methyl 3-amino-5-ethylpyridine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-3-6-4-11-5-7(10)8(6)9(12)13-2/h4-5H,3,10H2,1-2H3 |

InChI Key |

AUFILBLFGAXCTD-UHFFFAOYSA-N |

SMILES |

CCC1=CN=CC(=C1C(=O)OC)N |

Canonical SMILES |

CCC1=CN=CC(=C1C(=O)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 3-amino-5-methylisonicotinate

This analog shares the same core structure but differs in the substituent at position 5 (methyl instead of ethyl). Key properties from available data include:

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Storage : Requires protection from light and inert atmosphere .

- Hazards : Causes skin (H315) and eye irritation (H319) .

The ethyl variant is expected to have a higher molecular weight (~180.2 g/mol) due to the additional CH₂ group.

Other Isonicotinate Esters

Methyl esters of substituted pyridines, such as methyl salicylate (Table 3 in ), exhibit boiling points >200°C, suggesting that Methyl 3-amino-5-ethylisonicotinate may similarly require elevated temperatures for distillation.

Substituent Effects: Ethyl vs. Methyl

- Lipophilicity : The ethyl group likely raises the logP value, enhancing lipophilicity and possibly bioavailability.

- Stability : Bulkier substituents may improve stability against hydrolysis compared to smaller groups like methyl.

Data Table: Comparative Properties

Research Findings and Limitations

- Synthesis and Reactivity: No direct synthesis pathways are described in the evidence. Ethyl-substituted pyridines generally require tailored alkylation steps, which may complicate purification.

- Toxicity : The ethyl variant’s hazards are inferred from its methyl analog, but specific toxicological studies are absent.

- Applications : Methyl isonicotinates are intermediates in pharmaceuticals and agrochemicals. The ethyl derivative could have niche roles in drug design due to enhanced lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.